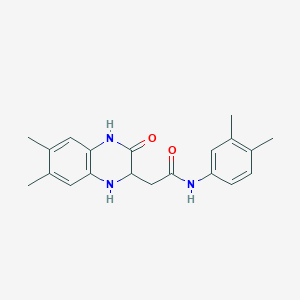

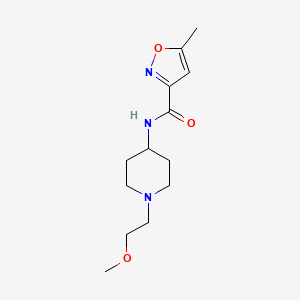

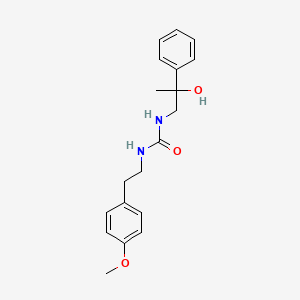

![molecular formula C19H23N3O4 B2518621 2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2097897-50-0](/img/structure/B2518621.png)

2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one" is a chemical entity that appears to be related to a class of compounds designed for their biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzodioxole, pyrazole, and piperidine rings, are commonly found in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that build up the complex structure from simpler precursors. For instance, the synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, which share a similar piperidine motif, is achieved through a series of reactions that establish the necessary functional groups and the overall framework of the molecule . Similarly, the synthesis of tetrahydro-5H- benzopyrano[3,4-c]pyridin-5-ones involves a Pechmann condensation, which is a method that could potentially be adapted for the synthesis of the benzodioxole portion of the target compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit certain features that are characteristic of its constituent rings. The benzodioxole moiety is known for its electron-rich nature, which can impact the molecule's interaction with biological targets. The pyrazole ring, a common feature in drug design, often plays a role in binding to enzymes or receptors due to its nitrogen atoms . The piperidine ring is a saturated heterocycle that can impart flexibility and influence the compound's conformational preferences .

Chemical Reactions Analysis

Compounds with similar structural elements can undergo a variety of chemical reactions. For example, the benzylideneamino group in pyrazolyl derivatives can be formed through condensation reactions . The piperidine ring can be functionalized or participate in reactions that modify its substituents, affecting the overall pharmacokinetic properties of the molecule . The reactivity of the benzodioxole ring can be exploited in further synthetic transformations or in its interactions with biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of heteroatoms and aromatic systems can affect its solubility, stability, and ability to cross biological membranes. The compound's pKa values, lipophilicity, and hydrogen bonding potential are critical parameters that determine its pharmacological profile. These properties are often fine-tuned during the drug development process to optimize the compound's efficacy and safety .

Scientific Research Applications

Molecular Interactions and Antagonist Activity

One study investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on conformational analysis and pharmacophore models. This research provides insight into the structural characteristics that contribute to antagonist activity, highlighting the importance of specific substituents for receptor binding and activity (J. Shim et al., 2002).

Pharmacological Characterization

Another paper detailed the pharmacological characterization of a κ-opioid receptor antagonist, emphasizing its selectivity and potential therapeutic implications. This antagonist exhibited high affinity for KORs across different species and demonstrated efficacy in preclinical models for depression and addiction (S. Grimwood et al., 2011).

Synthesis and Antimicrobial Activity

Research on the synthesis of new thiazolo[3,2]pyridines containing a pyrazolyl moiety revealed their antimicrobial activities. This study underscores the role of chemical synthesis in developing new compounds with potential applications in combating microbial infections (T. I. El-Emary et al., 2005).

Drug Metabolite Exposure Estimation

Another significant application involves the estimation of circulating drug metabolite exposure using in vitro data and physiologically based pharmacokinetic modeling. This approach is critical for understanding the pharmacokinetics of drugs and their metabolites, aiding in the development of safer and more effective therapeutic agents (R. Obach et al., 2018).

Crystal Structure Analysis

A study on the crystal structure of a 2H-pyrazolo[4,3-c]pyridine derivative provided insights into its molecular conformation and potential interactions. Such structural analyses are foundational for the rational design of compounds with desired biological activities (N. S. Karthikeyan et al., 2010).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-13(26-15-6-7-17-18(9-15)25-12-24-17)19(23)22-8-4-3-5-16(22)14-10-20-21(2)11-14/h6-7,9-11,13,16H,3-5,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFDGGXECPNXPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1C2=CN(N=C2)C)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

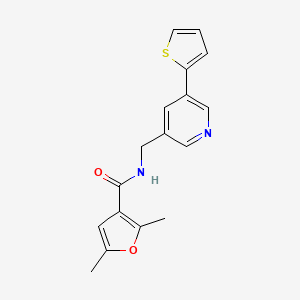

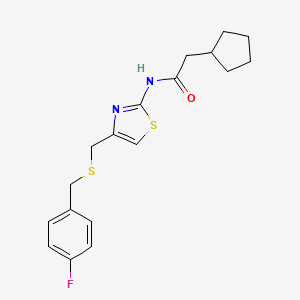

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)

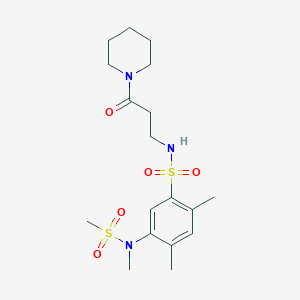

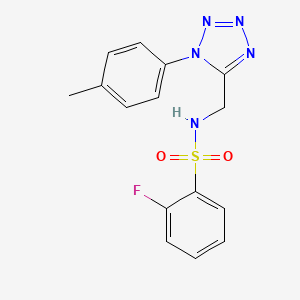

![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)

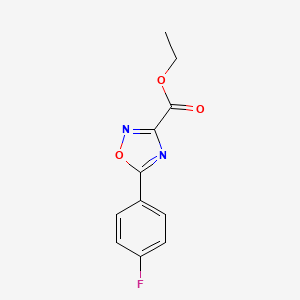

![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)

![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)